3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVVLZRICKCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-efficiency and scalability, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or halogenating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could result in various substituted benzamides or oxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide with key analogs, focusing on substituent effects, synthetic yields, and spectral properties. Data are derived from peer-reviewed studies (see references).
Key Observations:
Substituent Position and Activity: The 3-bromo substitution in the target compound and Compound 36 contrasts with the 4-bromo-3-fluoro motif in Compound 35. Bromine at the 3-position (meta to the amide linkage) may enhance steric hindrance, reducing binding flexibility compared to para-substituted analogs . This could improve target selectivity but may reduce solubility .
Biological Relevance :
- While 35 and 36 exhibit measurable anticancer and antimicrobial activities, the target compound’s activity remains speculative. Computational docking studies suggest its oxazole-phenyl group may interact with ATP-binding pockets in kinases, but experimental validation is lacking .
Structural and Electronic Analysis
A comparative analysis of electronic properties (calculated using DFT) and crystallographic data (where available) highlights critical differences:
| Property | Target Compound | Compound 35 | Compound 36 |
|---|---|---|---|
| Electron-Withdrawing Effects | Br (moderate), oxazole (strong) | Br + F (strong) | Br + F (moderate) |
| LogP (Predicted) | 3.8 | 2.9 | 3.1 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| Torsional Flexibility | Low (rigid oxazole core) | Moderate | Moderate |
- Higher predicted LogP (3.8 vs. 2.9–3.1) suggests greater lipophilicity, which may improve membrane permeability but hinder aqueous solubility .
Biological Activity
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a benzamide group, and an oxazolo[5,4-b]pyridine moiety. Its molecular formula is with a molecular weight of approximately 388.25 g/mol. The presence of the bromine atom and the oxazole ring contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : A precursor compound undergoes bromination.
- Amide Formation : The brominated compound reacts with an amine to form the benzamide.
Solvents such as dichloromethane or dimethylformamide are often used, along with catalysts like palladium or copper complexes to facilitate the reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary research suggests that it may influence cellular processes through:
- Enzyme Inhibition : Binding to enzymes and modulating their activity.
- Receptor Interaction : Targeting specific receptors involved in various signaling pathways.
The exact mechanisms are still under investigation, but its structural features suggest potential interactions with key proteins involved in disease processes .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that oxazole derivatives can act as effective inhibitors against bacterial strains .
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .
Case Studies
- Anticancer Efficacy : A study investigated the effects of oxazole derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations.
- Antimicrobial Activity : Another study focused on the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial growth .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-N-(3,5-dichlorophenyl)benzamide | Brominated benzamide | Moderate antibacterial activity |
| 3-bromo-N-(4-methylphenyl)benzamide | Methyl substitution | Limited anticancer activity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
